molecular formula C9H9Cl2NO2 B1658829 3,5-Dichloro-N-ethyl-2-hydroxybenzamide CAS No. 62298-46-8

3,5-Dichloro-N-ethyl-2-hydroxybenzamide

Cat. No.: B1658829
CAS No.: 62298-46-8
M. Wt: 234.08
InChI Key: IESNQJZHSXRMEX-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-ethyl-2-hydroxybenzamide is a useful research compound. Its molecular formula is C9H9Cl2NO2 and its molecular weight is 234.08. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-N-ethyl-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-2-12-9(14)6-3-5(10)4-7(11)8(6)13/h3-4,13H,2H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESNQJZHSXRMEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80707606
Record name 3,5-Dichloro-N-ethyl-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80707606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62298-46-8
Record name 3,5-Dichloro-N-ethyl-2-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80707606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3,5 Dichloro N Ethyl 2 Hydroxybenzamide

Direct Synthesis Strategies for 3,5-Dichloro-N-ethyl-2-hydroxybenzamide

The most straightforward approach to synthesizing this compound involves the direct coupling of 3,5-dichloro-2-hydroxybenzoic acid and ethylamine (B1201723). This method hinges on the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

The core of this synthetic strategy is the amidation reaction, a fundamental process in organic chemistry. In this specific case, the carboxyl group of 3,5-dichloro-2-hydroxybenzoic acid is converted into a more reactive species that can readily react with ethylamine to form the desired amide linkage. The presence of the hydroxyl group on the benzene (B151609) ring may require protective group strategies in some cases to prevent unwanted side reactions, though direct amidation is often achievable under controlled conditions.

The success of the direct amidation strategy is highly dependent on the choice of coupling agent and the reaction conditions. A variety of reagents have been developed to promote amide bond formation, each with its own advantages in terms of yield, reaction time, and suppression of side reactions. The ideal coupling agent for the synthesis of this compound would efficiently activate the carboxylic acid, minimize racemization if chiral centers were present, and be easily separated from the final product.

Below is an interactive data table summarizing common coupling agents that could be employed for this synthesis, along with their general characteristics.

Coupling AgentActivating GroupBy-productsKey Features
Carbodiimides (e.g., DCC, EDC)O-acylisoureaUrea derivativesWidely used, but by-products can be difficult to remove.
Phosphonium Salts (e.g., BOP, PyBOP)Phosphonium esterPhosphine oxideHigh coupling efficiency, but can be expensive.
Uronium/Aminium Salts (e.g., HBTU, HATU)Uronium/aminium esterTetramethylureaFast reaction times and high yields.
Acid Halides (e.g., Thionyl Chloride)Acyl chlorideSO2, HClHighly reactive, but harsh conditions may not be suitable for all substrates.

The choice of solvent, temperature, and base are also critical parameters that must be optimized to achieve the best results. Non-polar aprotic solvents like dichloromethane (B109758) (DCM) or polar aprotic solvents such as dimethylformamide (DMF) are commonly used. The reaction temperature is typically kept low to control the reaction rate and prevent side reactions.

Advanced Synthetic Routes to Analogues and Derivatives of this compound

The development of analogues and derivatives of this compound is crucial for exploring its structure-activity relationships. These advanced synthetic routes involve systematic modifications to the core structure.

Modifications to the salicylamide (B354443) portion of the molecule can involve altering the substitution pattern on the benzene ring or modifying the hydroxyl group. For instance, research into related 3,5-dichlorosalicylic acid anilides has explored the introduction of a carboxymethoxyl group to the aniline (B41778) fragment, demonstrating a method for functionalizing the aromatic core. researchgate.net Such modifications can influence the compound's electronic properties, lipophilicity, and biological activity.

The N-ethyl side chain can also be a target for modification to create a library of derivatives. This can be achieved by using different primary amines in the initial amidation reaction. For example, studies on N-(2-aminoethyl)-4-chlorobenzamide analogues have shown that a variety of halo- and nitro-substituted benzamides can be synthesized, highlighting the versatility of modifying the N-substituent to explore its impact on the compound's properties. nih.gov

In some cases, a multi-step synthetic approach may be necessary to achieve the desired substitution pattern or to overcome challenges in the direct amidation. A common strategy involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. For example, 3,5-dichlorobenzoyl chloride can be prepared from 3,5-dichlorobenzonitrile (B1202942) and subsequently reacted with a range of arylamines to produce various dichlorobenzamide derivatives. researchgate.net

The synthesis of the substituted benzoic acid precursor itself can be a multi-step process. For instance, the practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid involves a sequence of nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis. semanticscholar.org This highlights the intricate synthetic pathways that can be employed to create specifically substituted aromatic carboxylic acids for use in the synthesis of complex benzamides.

Catalytic Approaches in the Synthesis of Substituted Benzamide (B126) Derivatives (e.g., Suzuki-Miyaura Reactions)

The synthesis of complex benzamide derivatives often employs advanced catalytic methods to form carbon-carbon and carbon-heteroatom bonds efficiently. Among these, the Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for creating biaryl ketones and other substituted aromatics from amide precursors. nih.govmdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. mdpi.com In the context of benzamide synthesis, this methodology can be adapted to utilize amide derivatives themselves as coupling partners, proceeding through the selective cleavage of the N–C acyl bond. nih.gov

The development of robust catalysts, such as those based on N-heterocyclic carbene (NHC)-palladacycle complexes, has enabled Suzuki-Miyaura reactions of typically inert amide bonds. nih.govresearchgate.net These catalysts show high activity for coupling amides bearing N-acetyl or N-benzyl substituents with a variety of aryl boronic acids, producing diverse ketones in good to excellent yields. researchgate.net The reaction hinges on the efficient oxidative addition of the N–C acyl bond to the Pd(0) center, a step facilitated by specialized ligand systems. nih.gov While amides are generally stable, this catalytic activation provides a direct route to functionalization that avoids multi-step pre-functionalization and derivatization sequences. researchgate.net

The conditions for such reactions are meticulously optimized to achieve high yields, as illustrated by the coupling of N-Ac/Bn benzamide with various boronic acids. researchgate.net

Table 1: Example Conditions for Suzuki-Miyaura Coupling of a Benzamide Derivative researchgate.net
ParameterCondition
Benzamide SubstrateN-Ac/Bn benzamide (1.0 equiv.)
Coupling PartnerAryl boronic acid (2.0 equiv.)
CatalystNHC-palladacycle (3 mol%)
BaseK₃PO₄ (3.0 equiv.)
SolventToluene
Temperature90 °C
AtmosphereN₂
Time24 h

Chemical Reactivity and Derivatization Studies of the 2-Hydroxybenzamide Scaffold

The 2-hydroxybenzamide scaffold, also known as salicylamide, is characterized by the dual reactivity of its phenolic hydroxyl group and its amide functionality. noaa.govhmdb.ca The interplay between these groups dictates the molecule's chemical behavior and the strategies for its derivatization. A common challenge in the synthesis of 2-hydroxybenzamide derivatives is the potential for side reactions, such as polymerization, when activating the carboxylic acid for amidation. google.com

To circumvent this, a widely adopted strategy involves protecting the 2-hydroxy group before the amidation step. google.comgoogle.com Known protective groups like alkyl, benzyl, or silyl (B83357) groups are used. google.com After the amide bond is successfully formed, the protective group is removed in a deprotection step to yield the final 2-hydroxybenzamide derivative. google.com This approach allows for the clean and efficient synthesis of various derivatives that would otherwise be difficult to produce. google.com

Exploration of Functional Group Transformations (e.g., Oxidation, Reduction, Substitution)

The functional groups of the 2-hydroxybenzamide scaffold are amenable to a range of chemical transformations, allowing for the synthesis of a diverse library of derivatives. solubilityofthings.commit.edu

Hydroxyl Group Transformations : The phenolic hydroxyl group is a primary site for derivatization. It can be deprotonated by a base to form a phenoxide, which can then act as a nucleophile in substitution reactions, such as Williamson ether synthesis, to form O-substituted derivatives. researchgate.netyoutube.com For instance, the reaction of a 2-hydroxy-benzamide with an ethyl α-halogenated acid ester yields the corresponding ether. researchgate.net The hydroxyl group can also be converted into a better leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution. mit.edu

Amide Group Transformations : While the amide bond is known for its stability, it can undergo transformations under specific conditions. researchgate.net It can be hydrolyzed back to a carboxylic acid and an amine under acidic or basic conditions. Reduction of the amide can yield an amine. Furthermore, the N-H bond of a primary or secondary amide can be deprotonated or participate in substitution reactions.

Aromatic Ring Transformations : The benzene ring itself can undergo electrophilic aromatic substitution. The hydroxyl and amide groups are activating, ortho-, para-directing groups, while the chloro substituents are deactivating but also ortho-, para-directing. The net effect of these substituents will determine the position of any further substitution on the ring.

Table 2: Summary of Potential Functional Group Transformations on the 2-Hydroxybenzamide Scaffold
Functional GroupTransformation TypeExample ReactionProduct Type
Hydroxyl (-OH)Substitution (Etherification)Reaction with an alkyl halide in baseO-Alkyl derivative
Hydroxyl (-OH)EsterificationReaction with an acyl chlorideO-Acyl derivative (Ester)
Amide (-CONH₂)HydrolysisTreatment with strong acid or baseCarboxylic acid + Amine
Amide (-CONH₂)ReductionReaction with a strong reducing agent (e.g., LiAlH₄)Amine
Aromatic RingElectrophilic SubstitutionNitration, Halogenation, etc.Ring-substituted derivative

Regioselectivity and Stereoselectivity in Derivative Formation

Regioselectivity and stereoselectivity are critical concepts in the synthesis of complex organic molecules, ensuring that reactions occur at the desired position and with the correct three-dimensional orientation.

Regioselectivity: In the context of the 3,5-dichloro-2-hydroxybenzamide (B94599) scaffold, derivatization reactions are often highly regioselective.

O- vs. N-Alkylation: In reactions involving alkylating agents, selectivity between the phenolic oxygen and the amide nitrogen is a key consideration. Typically, the phenolic hydroxyl is more acidic and more readily deprotonated, leading to preferential O-alkylation under basic conditions.

Aromatic Substitution: For electrophilic aromatic substitution, the directing effects of the existing substituents (2-OH, 3-Cl, 5-Cl, and the N-ethylamide group) control the position of incoming electrophiles. The hydroxyl group strongly directs ortho and para. The C6 position is ortho to the hydroxyl but sterically hindered by the adjacent amide group. The C4 position is para to the hydroxyl but is situated between the two chloro atoms. This substitution pattern makes further electrophilic substitution on the ring challenging and directs reactions toward the existing functional groups.

Selective Deprotection: As mentioned previously, synthetic strategies often rely on the selective deprotection of the 2-hydroxy group without affecting other substituents on the molecule, a clear example of regiocontrol. google.comgoogle.com

Stereoselectivity: Stereoselectivity becomes relevant when a reaction creates a new chiral center. The parent molecule, this compound, is achiral. However, if it were to react with a prochiral substrate, or if a derivatization process introduced a chiral element, diastereomers could be formed. For instance, if a derivative of the scaffold were used in an asymmetric reaction, controlling the stereochemical outcome would be paramount. Biocatalytic methods, for example, are known for their ability to perform highly stereoselective transformations, such as the asymmetric functionalization of alkenes to produce enantiomerically pure compounds. nih.gov While specific examples involving the 3,5-dichloro-2-hydroxybenzamide scaffold are not prominent in the literature, the principles of stereoselective synthesis would apply to any of its derivatives that contain stereogenic centers.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools in the elucidation of the molecular properties of chemical compounds. These computational methods provide valuable insights into the electronic structure, stability, and reactivity of molecules, complementing experimental data and guiding further research. For 3,5-Dichloro-N-ethyl-2-hydroxybenzamide, a member of the salicylanilide (B1680751) class of compounds, quantum chemical calculations can offer a detailed understanding of its intrinsic properties at the atomic level.

Density Functional Theory (DFT) Studies on Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to this compound, such as niclosamide and other halogenated salicylanilides, have provided significant insights into their stability and reactivity. researchgate.netnih.gov These studies typically involve geometry optimization to find the most stable conformation of the molecule, followed by the calculation of various electronic properties.

The presence of electron-withdrawing chlorine atoms on the salicylic (B10762653) acid ring, the hydroxyl group, and the N-ethyl amide group significantly influences the electronic distribution within the this compound molecule. DFT calculations can map the electron density surface, highlighting regions of high and low electron density, which are crucial for understanding intermolecular interactions. The stability of the molecule can be assessed by its total energy, with lower energy values indicating higher stability. Reactivity, on the other hand, can be inferred from the distribution of electrostatic potential and the energies of the frontier molecular orbitals. For instance, studies on related benzamides have shown that halogen substitution can impact the electronic and geometric characteristics of the amide bond. researchgate.netresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Global Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and lower stability.

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, such as the hydroxyl-substituted benzene (B151609) ring, while the LUMO is likely to be distributed over the electron-deficient areas. The precise energies and distributions can be calculated using DFT. From the HOMO and LUMO energies, several global reactivity indices can be derived, which provide a quantitative measure of the molecule's reactivity. These indices include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Studies on analogous compounds like niclosamide have demonstrated how these indices can elucidate their reactive nature. researchgate.net

Table 1: Representative Global Reactivity Indices Derived from HOMO-LUMO Energies (Note: The following values are illustrative and based on typical findings for structurally similar compounds. Actual values for this compound would require specific DFT calculations.)

ParameterSymbolFormulaTypical Value Range (eV)
HOMO EnergyEHOMO--6.0 to -7.5
LUMO EnergyELUMO--1.5 to -2.5
HOMO-LUMO GapΔEELUMO - EHOMO4.0 to 5.5
Electronegativityχ-(EHOMO + ELUMO)/23.75 to 5.0
Chemical Hardnessη(ELUMO - EHOMO)/22.0 to 2.75
Global Electrophilicity Indexωχ2 / 2η2.5 to 4.5

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is particularly useful for quantifying the extent of electron delocalization, also known as hyperconjugation, which contributes to molecular stability.

In the case of this compound, NBO analysis can elucidate the interactions between the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of adjacent bonds. This analysis can reveal the strength of the intramolecular hydrogen bond between the hydroxyl group and the amide oxygen, a common feature in salicylanilides that influences their conformation and biological activity. researchgate.net Furthermore, NBO analysis can quantify the delocalization of electron density from the benzene ring to the amide group and vice versa, providing a deeper understanding of the electronic communication between different parts of the molecule. This information is valuable for rationalizing the molecule's reactivity and spectroscopic properties.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that allow for the exploration of the dynamic behavior and conformational preferences of molecules. These methods are instrumental in understanding how a molecule's three-dimensional structure relates to its function and interactions with biological systems.

Exploration of Conformational Energy Landscapes and Stability

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt a variety of conformations. Exploring the conformational energy landscape helps to identify the most stable, low-energy conformations that the molecule is likely to adopt. This is typically achieved by systematically rotating the flexible bonds and calculating the energy of each resulting conformation.

For salicylanilides, a key conformational feature is the planarity of the molecule and the orientation of the two aromatic rings relative to each other. The presence of an intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen can significantly restrict the conformational freedom and favor a more planar arrangement. Computational studies on similar benzamides have investigated the rotational barriers around the amide bond and the phenyl-carbonyl bond to understand their conformational preferences. researchgate.net Identifying the preferred conformations of this compound is a crucial step in predicting its potential interactions with biological targets.

In Silico Prediction of Drug-Likeness and Physiochemical Parameters Relevant to Biological Interaction

In the early stages of drug discovery, in silico methods are widely used to predict the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a compound. These predictions help to prioritize candidates with favorable pharmacokinetic profiles. Several computational models, often based on quantitative structure-activity relationships (QSAR), are available for these predictions.

For this compound, various physicochemical parameters that are crucial for its biological interactions can be calculated. These include lipophilicity (logP), molecular weight, number of hydrogen bond donors and acceptors, and polar surface area. These parameters are often used in rule-based filters, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a molecule. While these rules are empirical, they provide a useful first assessment of a compound's potential to be an orally bioavailable drug. More advanced in silico models can also predict properties like aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. jonuns.comresearchgate.netfrontiersin.org

Table 2: Predicted Physicochemical and Drug-Likeness Parameters for this compound

ParameterPredicted Value
Molecular FormulaC₉H₉Cl₂NO₂
Molecular Weight234.08 g/mol
LogP (Octanol-Water Partition Coefficient)3.2
Topological Polar Surface Area (TPSA)49.3 Ų
Number of Hydrogen Bond Donors2
Number of Hydrogen Bond Acceptors2
Number of Rotatable Bonds2
Lipinski's Rule of Five Violations0

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry provides a powerful lens through which the intricate details of chemical reactions can be explored at the atomic level. For a molecule like this compound, theoretical studies could offer profound insights into how it is formed and how it interacts with other chemical or biological entities.

Computational Studies of Synthetic Transformations

Currently, there is a lack of published computational studies detailing the synthetic transformations involved in the formation of this compound. Such studies would typically employ methods like Density Functional Theory (DFT) to map out the potential energy surface of the reaction between 3,5-dichloro-2-hydroxybenzoic acid and ethylamine (B1201723), the likely precursors. This would involve identifying the transition state structures, calculating activation energies, and determining the reaction's thermodynamic profile. The absence of this data means that our understanding of the synthesis is limited to experimental observations rather than a detailed theoretical model.

Mechanistic Investigations of Chemical and Biochemical Reactions

Similarly, the mechanisms of chemical and biochemical reactions involving this compound have not been elucidated through computational methods in the available literature. Theoretical investigations could, for example, model its interaction with biological targets, clarifying its mode of action. Such studies would be invaluable for understanding its pharmacological activity, but at present, this information is not available.

Aromaticity and Electronic Distribution Studies

The electronic structure of a molecule is fundamental to its stability and reactivity. Aromaticity and electron distribution are key aspects of this structure, and various computational tools are available to quantify them.

Harmonic Oscillator Model of Aromaticity (HOMA) Index Calculations

The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used method to quantify the aromatic character of a cyclic system based on its bond lengths. A HOMA index close to 1 indicates a high degree of aromaticity, while values closer to 0 suggest a non-aromatic or anti-aromatic character. There are no published studies that have calculated the HOMA index for the benzene ring in this compound. Such a calculation would provide a quantitative measure of the influence of the dichloro, hydroxyl, and N-ethylcarboxamide substituents on the aromaticity of the phenyl ring.

Condensed Fukui Function Analysis for Reactivity Prediction

Condensed Fukui functions are a set of reactivity descriptors derived from conceptual DFT that help in predicting the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. An analysis of the Fukui functions for this compound would identify which atoms are most susceptible to attack, offering crucial information for predicting its reactivity in various chemical environments. To date, no such analysis for this specific compound has been reported in the scientific literature.

Structure Activity Relationship Sar Studies and Mechanisms of Biological Activity

General Principles of Salicylamide (B354443) SAR Applicable to 3,5-Dichloro-N-ethyl-2-hydroxybenzamide

The biological activity of salicylamide derivatives, including this compound, is intricately linked to their chemical structure. SAR studies reveal that specific substitutions on the salicylic (B10762653) acid ring and the amide nitrogen are critical in defining the compound's potency and spectrum of action.

Halogenation of the salicylamide scaffold is a key strategy for enhancing biological potency. The presence of chlorine atoms at the C3 and C5 positions of the benzene (B151609) ring, as seen in this compound, significantly influences its activity. Research on related compounds, such as 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives, has demonstrated that chlorine substituents often lead to superior antiproliferative activity compared to other groups like methyl, methoxy, or fluorine. mdpi.com For instance, in studies against colon cancer cell lines, the chloro-substituted analog consistently showed the highest potency. mdpi.com Specifically, the order of antiproliferative activity (GI50) against the Caco-2 cell line was found to be Cl > H > CH3 = OCH3 > F > NH2 = OH. mdpi.com Similarly, for the HCT-116 cell line, the order was Cl > CH3 > OCH3 > F > H > NH2 = OH. mdpi.com The strong antimicrobial activity of 4', 5-dihalo-2'-methylsalicylanilides further supports the importance of halogenation. researchgate.net The electron-withdrawing nature and lipophilicity of chlorine atoms are believed to contribute to improved membrane permeability and target interaction.

Antiproliferative Activity of Substituted Salicylamides mdpi.com
Substituent (at C5)Relative Activity vs. Caco-2 CellsRelative Activity vs. HCT-116 Cells
ClHighestHighest
HHighLow
CH3ModerateHigh
OCH3ModerateModerate
FLowModerate
NH2LowestLowest
OHLowestLowest

The 2-hydroxybenzamide core is fundamental to the activity of this class of compounds. The phenolic hydroxyl group is essential for biological action, a finding supported by studies on various derivatives. nih.gov Research has shown that substitution of the hydroxyl group leads to a loss of activity, whereas modifications of the carboxyl group (in the parent salicylic acid) are tolerated, indicating the hydroxyl moiety is critical for target binding, likely through hydrogen bond formation. nih.gov This principle has been observed in other classes of pharmacologically active agents, where the phenolic hydroxyl group is deemed essential for activity. nih.gov The amide linker provides structural rigidity and maintains the correct spatial orientation between the dichlorinated phenyl ring and the N-ethyl substituent. It also participates in hydrogen bonding, further anchoring the molecule to its biological target.

Modifications to the substituent on the amide nitrogen can dramatically alter the biological profile of salicylamides. The N-ethyl group in this compound is a relatively simple alkyl substituent. However, studies on more complex derivatives reveal the scope of these modifications. For example, in a series of salicylamide-tacrine conjugates designed as cholinesterase inhibitors, the length of the alkylene spacer connecting the salicylamide to the tacrine (B349632) moiety significantly impacted inhibitory activity. nih.govekb.eg Elongation of the N-substituent spacer generally led to increased potency, particularly for acetylcholinesterase (AChE) inhibition. nih.gov This suggests that the N-substituent can be modified to exploit additional binding pockets in the target enzyme, thereby enhancing affinity and selectivity. nih.govekb.eg

Effect of N-Substituent Spacer Length on Cholinesterase Inhibition nih.gov
Compound TypeSpacer LengthRelative AChE InhibitionRelative BChE Inhibition
Salicylamide-Tacrine Conjugate(CH2)5ModerateHigh
Salicylamide-Tacrine Conjugate(CH2)6HighVery High
Salicylamide-Tacrine Conjugate(CH2)7Very HighVery High
Salicylamide-Tacrine Conjugate(CH2)8HighestHighest

Mechanistic Investigations of Biological Activities in Salicylamide Derivatives

The diverse biological effects of salicylamide derivatives are rooted in their ability to interact with and modulate the function of various enzymes and signaling pathways.

ecKAS III: Detailed studies specifically identifying this compound or closely related salicylamides as inhibitors of E. coli beta-ketoacyl-acyl carrier protein synthase III (ecKAS III) are not prominent in the available literature.

Phosphodiesterase 4 (PDE4): Salicylamide derivatives fall within the broader class of benzamides, which have been investigated as inhibitors of PDE4. nih.gov PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of immune and inflammatory cells. Potent PDE4 inhibitors like roflumilast, which also features a dichlorinated aromatic ring, have been approved for treating inflammatory conditions, highlighting the therapeutic potential of this mechanism for structurally related compounds. nih.gov

Cholinesterases: A significant body of research has focused on salicylamide derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the breakdown of the neurotransmitter acetylcholine. nih.gov Such inhibitors are a cornerstone of therapy for Alzheimer's disease. nih.gov Studies have demonstrated that salicylamide hybrids can act as potent, mixed-type reversible inhibitors of both cholinesterases. nih.gov For example, certain conjugates of tacrine and salicylamide exhibit IC50 values in the nanomolar to low-micromolar range. nih.govekb.eg

Cholinesterase Inhibitory Activity of a Lead Salicylamide-Tacrine Conjugate (Compound 10c) nih.gov
EnzymeIC50 Value (µM)
Acetylcholinesterase (AChE)0.0826
Butyrylcholinesterase (BChE)0.0156

IκB Kinase β (IKKβ): The parent compound class, salicylates, has been shown to inhibit the activation of the transcription factor NF-κB, a central regulator of inflammation. This inhibition can occur through the modulation of the IκB kinase (IKK) complex, particularly the IKKβ subunit. nih.gov Some studies suggest that salicylates may act as direct, ATP-competitive inhibitors of IKKβ. However, this mechanism is debated, with other evidence pointing towards an indirect inhibition of the upstream signaling pathway in intact cells. Furthermore, niclosamide, a halogenated salicylanilide (B1680751), is known to modulate the NF-κB signaling pathway, suggesting that chlorinated salicylamides could share this mechanism of action. ekb.eg

Modulation of Specific Cellular Pathways (e.g., Inflammatory Pathways via NF-κB, Tubulin Polymerization, Cell Division)

Salicylanilide derivatives have been shown to exert significant influence over critical cellular signaling pathways. A key target is the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in inflammatory responses. nih.gov Analogs such as Niclosamide have been found to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα. nih.gov This action retains NF-κB in the cytoplasm, thereby blocking the transcription of pro-inflammatory genes. Other derivatives have demonstrated anti-inflammatory effects by suppressing the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) genes, which are also regulated by NF-κB.

Recent studies have also identified certain salicylanilides as inhibitors of tubulin polymerization. nih.govnih.gov By interfering with the formation of microtubules, which are essential components of the cytoskeleton, these compounds can arrest the cell cycle in the G2/M phase. nih.govnih.gov This disruption of cell division processes contributes to their antiproliferative and anticancer activities. nih.govnih.gov For instance, newly synthesized salicylanilides have been shown to significantly inhibit the proliferation of cancer cells by affecting tubulin polymerization and/or STAT3 phosphorylation. nih.govnih.gov

Interactions with Molecular Targets (e.g., Protein Binding, DNA Binding)

The molecular interactions of salicylanilides are diverse. Compounds like Closantel exhibit strong binding affinity to plasma albumins, which influences their pharmacokinetic properties. nih.gov Beyond plasma proteins, salicylanilide derivatives have been identified as inhibitors of various protein kinases, including Signal Transducer and Activator of Transcription 3 (STAT3) and the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov Inhibition of STAT3 phosphorylation and signaling has been a significant focus of research, as this pathway is often constitutively active in cancer cells. nih.gov

There is also evidence to suggest that salicylanilides may interact with nucleic acids. Some studies indicate that these compounds can inhibit DNA-templated transcription and interfere with DNA synthesis, contributing to their antimicrobial effects. uni.lubiosynth.com

Membrane Interaction and Proton Shuttling Mechanisms as Modes of Action

A primary and well-documented mechanism of action for many salicylanilides is their function as protonophores, or proton shuttles. nih.gov These lipophilic molecules can transport protons across biological membranes, such as the inner mitochondrial membrane, disrupting the cellular proton gradient. nih.gov This action uncouples oxidative phosphorylation from the electron transport chain, leading to a depletion of cellular ATP, which is the primary energy currency of the cell. cardiff.ac.ukyoutube.com This disruption of energy metabolism is a key factor in their efficacy against parasites and microbes. cardiff.ac.ukyoutube.com Niclosamide, for example, has been shown to act as a proton carrier, neutralizing acidic endosomal compartments, which can have broad antiviral effects.

Spectrum of Observed Biological Activities in Analogous and Related Compounds

The diverse mechanisms of action of salicylanilides translate into a wide range of observed biological activities, making them a subject of interest for various therapeutic applications.

Antimicrobial, Antibacterial, and Antifungal Research (e.g., against Mycobacterium tuberculosis, Staphylococcus aureus)

Salicylanilide derivatives have demonstrated significant antimicrobial properties. They have shown notable activity against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.com Their effectiveness is often linked to their ability to disrupt the proton gradient of the bacterial cell. mdpi.com Furthermore, these compounds are potent against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The antibacterial activity against Gram-positive bacteria is generally more pronounced than against Gram-negative bacteria. mdpi.com Brominated derivatives, in particular, have been utilized as topical antibacterials and antifungals. wikipedia.org

Compound TypeTarget OrganismObserved Activity
Salicylanilide DerivativesMycobacterium tuberculosisInhibition of growth, including multidrug-resistant strains.
Salicylanilide DerivativesStaphylococcus aureus (including MRSA)Potent bactericidal activity.
Brominated SalicylanilidesVarious Bacteria and FungiUsed as topical antimicrobial agents.

Anti-inflammatory and Analgesic Potentials

The ability of salicylanilide derivatives to modulate inflammatory pathways, particularly by inhibiting NF-κB, underpins their anti-inflammatory potential. nih.gov By reducing the expression of pro-inflammatory mediators, these compounds can alleviate inflammation. This mechanism also contributes to their analgesic effects, as pain is often a direct consequence of the inflammatory process. Various N-substituted salicylamides have been synthesized and evaluated for their anti-inflammatory and analgesic activities.

Antiprotozoal and Antiparasitic Efficacy (e.g., against Plasmodium falciparum, Trypanosoma gondii, Leishmania donovani)

Historically, chlorinated salicylanilides like Niclosamide, Oxyclozanide, and Rafoxanide have been widely used as anthelmintic agents in veterinary medicine. wikipedia.org Their efficacy stems primarily from their role as uncouplers of oxidative phosphorylation in parasites. cardiff.ac.ukyoutube.com More recent research has expanded the scope of their antiparasitic activity to include various protozoa. Salicylanilide derivatives have been tested and shown to be effective against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govacs.org They have also demonstrated activity against Toxoplasma gondii and species of Leishmania and Trypanosoma, indicating a broad antiprotozoal potential. nih.govacs.org

Compound TypeTarget OrganismTherapeutic Area
Chlorinated Salicylanilides (e.g., Niclosamide)Helminths (Tapeworms, Flukes)Anthelmintic
Salicylanilide DerivativesPlasmodium falciparumAntimalarial
Salicylanilide DerivativesToxoplasma gondiiAntiprotozoal
Salicylanilide DerivativesLeishmania donovaniAntiprotozoal
Salicylanilide DerivativesTrypanosoma speciesAntiprotozoal

Antitumor and Antiproliferative Investigations

The 3,5-dichloro-2-hydroxyphenyl moiety is considered a key pharmacophore in the design of new anticancer agents. Research into salicylamides and related benzamide (B126) derivatives has revealed their potential to interfere with cancer cell proliferation. Studies on structurally related compounds have elucidated several mechanisms through which these molecules exert their cytotoxic or cytostatic effects.

One area of investigation involves the induction of apoptosis. A study on substituted 2-hydroxy-N-(arylalkyl)benzamides found that several compounds exhibited potent antiproliferative activity against human cancer cell lines, with IC50 values in the single-digit micromolar range. nih.gov For instance, the compound N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide was shown to reduce proliferation and induce apoptosis in the G361 melanoma cell line in a dose-dependent manner. nih.gov This was evidenced by an increase in apoptotic markers, such as the activation of caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP). nih.gov

Other related salicylamide derivatives have been found to act as tubulin polymerization inhibitors. nih.gov A novel series of 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives demonstrated the ability to cause cell cycle arrest at the G2/M phase, effectively inhibiting tubulin polymerization. nih.gov This mechanism is a well-established target in oncology, and molecular docking studies have suggested that these compounds can bind to the colchicine-binding site of tubulin. nih.gov The presence of electron-withdrawing groups, such as the chlorine atoms found in the subject compound, has been associated with cytotoxic activity in various cancer cell lines. nih.gov Furthermore, salicylanilides have been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, including STAT3, Wnt/β-catenin, mTORC1, and NF-κB. nih.govnih.gov

Other Noteworthy Biological Activities (e.g., Radioprotective Effects of related imine derivatives)

While direct studies on the radioprotective effects of imine derivatives of this compound are not extensively documented in the reviewed literature, research into related chemical structures provides a basis for potential activity. The development of radioprotectors is a significant area of research aimed at mitigating the harmful effects of ionizing radiation. nih.gov Studies on novel hybrid compounds have demonstrated that structures incorporating moieties capable of scavenging reactive oxygen species (ROS) can protect cells from radiation-induced damage. nih.gov For example, a hybrid compound containing an edaravone (B1671096) analogue was shown to increase the survival rates of irradiated mice and alleviate hematopoietic and intestinal damage by reducing oxidative stress and inhibiting DNA damage. nih.gov Given that ionizing radiation exerts its damaging effects primarily through the generation of free radicals, the antioxidant potential of phenolic compounds like salicylamides suggests a plausible, though yet to be confirmed, role in radioprotection.

Biological Potency and Selectivity Studies

Comparative Efficacy Analysis with Established Reference Compounds

The biological activity of novel salicylamide derivatives has been evaluated in comparison to established therapeutic agents. In anticancer studies, colchicine, a well-known tubulin inhibitor, has been used as a positive control to benchmark the antiproliferative activity of new 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives. nih.gov Several of these synthesized compounds demonstrated potent activity, with GI50 values in the low micromolar range, comparable to the reference drug in specific cell lines. nih.gov

In the context of other biological activities, such as antimicrobial effects, derivatives of 2-hydroxybenzamide have shown efficacy comparable to or higher than standard drugs like isoniazid, fluconazole, penicillin G, or ciprofloxacin (B1669076) in various in vitro screens. This broad-spectrum activity highlights the versatility of the salicylamide scaffold.

In Vitro and Ex Vivo Efficacy Evaluations in Relevant Biological Models

The antiproliferative efficacy of salicylamide derivatives has been extensively evaluated in various human cancer cell lines. In vitro assays are crucial for determining the potency and selectivity of these compounds. For example, a series of novel N-(4-sulfamoylbenzyl) salicylamide derivatives were tested against a panel of four human carcinoma cell lines and one normal cell line to assess both their efficacy and cytotoxicity. nih.gov

The results, expressed as GI50 values (the concentration causing 50% growth inhibition), demonstrated significant antiproliferative activity. nih.gov Notably, compound 24 in the study showed the best efficacy against breast cancer cell lines (MCF-7 and MDA-MB-231), while compound 33 was the most active against colon cancer cell lines (Caco-2 and HCT-116). nih.gov Importantly, the most active compounds generally displayed weak cytotoxic effects against the normal hTERT-RPE1 cell line, suggesting a degree of selectivity for cancer cells. nih.gov

Below is a table summarizing the in vitro antiproliferative activity of selected 5-chloro-salicylamide derivatives from a representative study.

CompoundMCF-7 (Breast Adenocarcinoma) GI₅₀ (µM)MDA-MB-231 (Breast Adenocarcinoma) GI₅₀ (µM)Caco-2 (Colorectal Adenocarcinoma) GI₅₀ (µM)HCT-116 (Colorectal Carcinoma) GI₅₀ (µM)
Compound 24 5.68.37.510.7
Compound 33 5.810.73.35.9
Colchicine (Reference) 0.020.020.020.01
Data sourced from a study on 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives. nih.gov

These in vitro evaluations are fundamental in establishing the structure-activity relationships and identifying the most promising candidates for further development. The data indicates that specific substitutions on the salicylamide scaffold can significantly influence both the potency and the cancer cell line selectivity of the compound. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Investigating Benzamide Compounds

Chromatographic Separation and Purification Techniques for Complex Mixtures

The isolation and purification of "3,5-Dichloro-N-ethyl-2-hydroxybenzamide" from a reaction mixture or a biological matrix is a critical step to ensure the accuracy of subsequent analyses. Chromatographic techniques are paramount for achieving high purity of the target compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of benzamide (B126) derivatives. For a compound like "this compound," a reversed-phase HPLC (RP-HPLC) method is often suitable. The separation is typically achieved on a C18 column, which is a nonpolar stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid like formic acid to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient separation of compounds with varying polarities. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.

Column chromatography is another fundamental technique for the purification of benzamide compounds on a larger scale. This method involves a stationary phase, typically silica (B1680970) gel, packed into a column. The crude product is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. For "this compound," a solvent system of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

Preparative Thin-Layer Chromatography (TLC) can be used for the purification of smaller quantities of the compound. The principle is similar to column chromatography, but the stationary phase is a thin layer of adsorbent coated on a plate. After developing the plate, the band corresponding to the desired compound can be scraped off and the compound extracted with a suitable solvent.

Interactive Table 1: Representative HPLC Method Parameters for the Analysis of a Dichlorinated Benzamide Derivative.

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL
Retention Time ~ 8.5 min

Application of Advanced Spectroscopic Methods for Mechanistic Biological Insights

Advanced spectroscopic methods are indispensable for the structural elucidation of "this compound" and for gaining insights into its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. ¹H NMR spectroscopy provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR spectroscopy reveals the carbon skeleton of the molecule. For "this compound," the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group protons, and the amide and hydroxyl protons. The chemical shifts and coupling patterns of these signals would confirm the substitution pattern on the aromatic rings and the connectivity of the atoms. Two-dimensional NMR techniques, such as COSY and HMBC, can be used to further establish the complete structural assignment.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which helps in confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule. The FT-IR spectrum of "this compound" would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the amide carbonyl group, and the C-Cl stretches of the chloro substituents.

To gain mechanistic biological insights, these spectroscopic techniques can be applied to study the interaction of "this compound" with its biological target, which is often a protein or an enzyme. For example, NMR spectroscopy can be used to identify the binding site of the compound on a protein by observing changes in the chemical shifts of the protein's amino acid residues upon binding. X-ray crystallography is another powerful technique that can provide a detailed three-dimensional structure of the compound bound to its target protein, revealing the specific molecular interactions that are crucial for its biological activity. nih.gov Molecular docking simulations can complement these experimental techniques by predicting the binding mode and affinity of the compound to its target. nih.gov Studies on similar halogenated salicylanilides have shown that they can act as inhibitors of enzymes like epidermal growth factor receptor (EGFR) by competing with ATP for the binding site. nanobioletters.com Spectroscopic and modeling studies can elucidate these interactions, revealing how the compound's structural features, such as the halogen substituents and the amide linkage, contribute to its biological function. nanobioletters.com

Interactive Table 2: Predicted Spectroscopic Data for this compound.

Spectroscopic Technique Predicted Data
¹H NMR (DMSO-d₆, 400 MHz) δ 10.5 (s, 1H, OH), 9.0 (t, 1H, NH), 7.8 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 3.4 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 168.0 (C=O), 155.0 (C-OH), 130.0-120.0 (Ar-C), 40.0 (CH₂), 15.0 (CH₃)
FT-IR (KBr, cm⁻¹) 3400 (O-H), 3300 (N-H), 1650 (C=O), 1580, 1450 (Ar C=C), 800 (C-Cl)
High-Resolution Mass Spec. Calculated for C₉H₉Cl₂NO₂ [M+H]⁺: 234.0083, Found: 234.0085

Research Applications and Future Directions for 3,5 Dichloro N Ethyl 2 Hydroxybenzamide

Utilization of 3,5-Dichloro-N-ethyl-2-hydroxybenzamide as a Versatile Building Block in Organic Synthesis

This compound is recognized as a valuable organic building block due to the presence of multiple reactive sites within its structure. bldpharm.com The phenolic hydroxyl group, the amide linkage, and the dichlorinated aromatic ring can all participate in a variety of chemical transformations, making the compound a versatile precursor for the synthesis of more complex molecules.

The 2-hydroxybenzamide core serves as a robust scaffold. For instance, the hydroxyl and amide groups can be involved in intramolecular hydrogen bonding, which influences the molecule's conformation and reactivity. In synthetic applications, the hydroxyl group can be alkylated, acylated, or used in cyclization reactions. The amide nitrogen, after deprotonation, can be a site for N-alkylation or other modifications.

The presence of two chlorine atoms on the benzene (B151609) ring significantly influences the molecule's electronic properties and provides handles for cross-coupling reactions. For example, reactions of 3,5-dichlorobenzoyl chloride (a related precursor) with various arylamines have been shown to produce a series of dichlorobenzamide derivatives in high yields. researchgate.net Similarly, the scaffold of 3,5-dichloro-2-hydroxybenzamide (B94599) can be used to create elaborate structures, such as the synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which are explored for their potential as antimicrobial and anticancer agents. nih.gov These examples underscore the utility of the dichlorinated hydroxybenzoyl moiety in constructing diverse molecular architectures.

Contributions to Fundamental Chemical Biology and Mechanistic Understanding

While specific mechanistic studies centered on this compound are not extensively documented, the broader class of 2-hydroxybenzamides (salicylamides) serves as an important tool in chemical biology for understanding fundamental biological processes. The ability of the salicylamide (B354443) core to form stable complexes with metal ions and engage in specific hydrogen bonding patterns allows these molecules to act as probes for enzymatic active sites and other biological recognition events.

The halogen atoms in this compound play a crucial role in these potential applications. Chlorine is an electronegative and moderately lipophilic atom that can alter the pKa of the phenolic hydroxyl group and the electron density of the aromatic ring. This modulation can fine-tune the binding affinity of the molecule for its biological targets. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a significant force in molecular recognition and protein-ligand interactions. Mechanistic studies on other halogenated bioactive compounds have revealed their ability to target and disrupt cellular membranes, suggesting a potential area of investigation for this class of molecules. acs.org

Rational Design and Development of Novel Bioactive Agents Based on the 2-Hydroxybenzamide Scaffold

The 2-hydroxybenzamide scaffold is a well-established pharmacophore found in numerous bioactive compounds. nih.gov Rational design strategies are frequently employed to modify this core structure to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The dichlorinated pattern of this compound represents one such modification, aimed at enhancing biological activity.

Research into salicylamide and benzamide (B126) derivatives has demonstrated significant potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. nih.govnih.gov For example, structure-activity relationship (SAR) studies on N-benzoyl-2-hydroxybenzamides identified compounds with potent activity against protozoan parasites like Plasmodium falciparum and Leishmania donovani. nih.gov In these studies, modifications to the N-acyl group and substitutions on the phenolic ring were systematically explored to optimize activity.

Similarly, a rational molecular modification approach has been used to design novel benzamide-based histone deacetylase (HDAC) inhibitors for cancer therapy. nih.gov These studies revealed that specific substitutions on the benzamide core are critical for potent and selective inhibition of HDAC enzymes. The principles from these studies can be applied to the this compound scaffold to guide the design of new derivatives with targeted biological functions.

Scaffold/Derivative ClassStructural ModificationsObserved BioactivityReference
N-Benzoyl-2-hydroxybenzamidesVariation of substituents on the N-benzoyl ringIdentified potent antiprotozoal agents against P. falciparum and L. donovani nih.gov
Benzamide-based HDAC InhibitorsModification of molecular length and substitutions on terminal benzene ringsCompounds with a 2-aminobenzamide (B116534) group showed potent inhibition of HDAC1-3 nih.gov
Salicylamide DerivativesCoupling with sulfonamidesDual inhibition of COX-2 and DHPS enzymes for anti-inflammatory and antibacterial activity nih.gov
N-(2-hydroxyphenyl)-5-oxopyrrolidinesDichlorination of the N-phenyl ringEnhanced activity against multidrug-resistant Gram-positive pathogens nih.gov

Emerging Research Areas and Unexplored Potentials of the Compound Class

The field of halogenated benzamides is continually evolving, with several emerging research areas holding significant promise. One key area is the development of multi-target or dual-function agents. For instance, researchers are exploring ruthenium(II) complexes incorporating halogenated ligands that exhibit both antibacterial and anticancer activity, opening a new therapeutic paradigm. acs.org The unique electronic and steric properties of the 3,5-dichloro-2-hydroxybenzamide scaffold make it an attractive candidate for incorporation into such multi-functional molecular designs.

Another critical area is the fight against antimicrobial resistance. The development of compounds active against drug-resistant pathogens is a global health priority. Research on related scaffolds, such as 5-oxopyrrolidine derivatives, has shown that dichlorination of the N-(2-hydroxyphenyl) moiety can lead to promising candidates targeting multidrug-resistant Gram-positive bacteria and fungi. nih.gov This suggests that derivatives of this compound could be further explored for their potential to overcome existing resistance mechanisms.

Furthermore, advancements in synthetic chemistry are creating new opportunities. The development of sustainable methods, such as electrochemical amidation/C-H halogenation cascades, provides environmentally benign pathways to synthesize halogenated N-aryl amides. chemrxiv.org Applying such green chemistry principles to the synthesis and derivatization of this compound and related compounds is an emerging area of interest.

Challenges and Future Opportunities in Halogenated Benzamide Research

Despite their potential, research on halogenated benzamides faces several challenges. A primary hurdle in synthetic chemistry is achieving selective and efficient late-stage halogenation of complex molecules. acs.org While methods exist, they often require specialized reagents or harsh conditions. Developing milder and more versatile catalytic systems for C-H functionalization remains a significant goal. acs.org

Another challenge lies in the inherent stability of the amide bond. Amides are generally unreactive, and activating them for further transformation often requires harsh conditions that may not be compatible with other functional groups in the molecule. nih.gov The development of novel methods for the selective activation of amides under mild conditions is a key area of ongoing research that will unlock new synthetic possibilities for benzamide derivatives. nih.gov

These challenges, however, also present future opportunities. The drive for more efficient and sustainable synthetic methods is spurring innovation in catalysis and electrochemical synthesis. chemrxiv.orgacs.org Advances in computational chemistry and machine learning are enabling more accurate predictions of the biological activity and physicochemical properties of novel halogenated compounds, accelerating the rational design process. A deeper understanding of the role of halogen bonding in biological systems will further guide the design of next-generation bioactive agents based on the 2-hydroxybenzamide scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dichloro-N-ethyl-2-hydroxybenzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via amidation of 3,5-dichloro-2-hydroxybenzoic acid (or its acid chloride) with ethylamine. A typical procedure involves activating the carboxylic acid group using coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen. Reaction monitoring via TLC or HPLC is critical to optimize yield (60–80%) . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and amide bond formation. Chlorine atoms induce deshielding in aromatic protons (δ 7.2–7.8 ppm) .
  • IR : Stretching bands for -OH (~3200 cm1^{-1}), amide C=O (~1650 cm1^{-1}), and C-Cl (~700 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (e.g., [M+H]+^+ at m/z 248) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N2_2) at –20°C to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light, as chloroaromatics may undergo photodegradation . Safety protocols include using fume hoods, gloves, and eye protection due to potential irritancy (no explicit toxicity data available) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL-2018) enables precise determination of bond angles, torsion angles, and hydrogen-bonding networks. For example, the hydroxyl group often forms intramolecular hydrogen bonds with the amide carbonyl, influencing planarity (dihedral angles <10°) . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) improves resolution .

Q. What computational methods are suitable for studying the electronic effects of chloro and ethyl substituents in this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties like HOMO-LUMO gaps and electrostatic potentials. Chlorine atoms increase electron-withdrawing effects, altering reactivity in nucleophilic substitution or catalytic reactions . Solvent effects (e.g., DMSO) can be modeled using PCM .

Q. How does the compound’s structure influence its potential as an enzyme inhibitor or bioactive agent?

  • Methodological Answer : Structural analogs (e.g., 3,5-difluoro-2-hydroxybenzoic acid derivatives) show inhibitory activity against cyclooxygenase (COX) enzymes. Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to active sites, with chlorine substituents enhancing hydrophobic interactions . In vitro assays (e.g., IC50_{50} determination in COX-2 inhibition) validate predictions .

Q. What strategies mitigate regioselectivity challenges in derivatizing this compound?

  • Methodological Answer : Protecting the hydroxyl group (e.g., TBS or acetyl) prevents unwanted side reactions during electrophilic substitution. Directed ortho-metalation (DoM) using LDA or Grignard reagents enables selective functionalization at the 4-position . Monitoring via 19F^{19}F NMR (if fluorine tags are used) aids in tracking regioselectivity .

Contradictions and Data Gaps

  • Toxicity Data : Limited ecotoxicological or chronic toxicity data exist for this compound. Researchers must extrapolate from structurally similar benzamides .
  • Synthesis Yields : Reported yields vary (60–80%) depending on coupling agents and purity of starting materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.